2,4-Dibromo-1-fluorobenzene
Overview
Description
2,4-Dibromo-1-fluorobenzene is a chemical compound with the formula C6H3Br2F. It has a molecular weight of 253.894 . The compound is also known by other names such as 2,4-Dibromofluorobenzene and 1-Fluoro-2,4-dibromobenzene .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-1-fluorobenzene consists of a benzene ring with two bromine atoms and one fluorine atom attached to it . The exact positions of these atoms on the benzene ring can be determined by the compound’s name: the bromine atoms are located at the 2nd and 4th positions, and the fluorine atom is at the 1st position .Physical And Chemical Properties Analysis
2,4-Dibromo-1-fluorobenzene is a solid at room temperature with a melting point of 69°C . It has a boiling point of 214-216 °C at 756 mmHg . The compound has a density of 2.047 g/mL at 25 °C . Its refractive index is 1.583 .Scientific Research Applications
Building Block in Organic Synthesis
2,4-Dibromo-1-fluorobenzene can serve as a valuable building block in the synthesis of various organic compounds . Its unique structure allows it to participate in a variety of reactions, leading to the formation of complex molecules.
Synthesis of Pharmaceutical Compounds
One of the key applications of 2,4-Dibromo-1-fluorobenzene is in the synthesis of pharmaceutical compounds . It can be used to prepare various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
Luminescence Studies
2,4-Dibromo-1-fluorobenzene has been used in luminescence studies . For example, it was used in a study investigating the luminescence properties and color tuning of Pt (II) complexes .
Safety and Hazards
2,4-Dibromo-1-fluorobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces . Protective measures include washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2,4-Dibromo-1-fluorobenzene is a halogenated aromatic compound Halogenated aromatic compounds are generally known to interact with various enzymes and receptors in biological systems due to their structural similarity to many biological molecules.
Mode of Action
It’s known that halogenated aromatic compounds can participate in various chemical reactions due to the presence of halogen atoms . They can undergo nucleophilic aromatic substitution reactions, where the halogen atom is replaced by a nucleophile . This property can lead to the formation of aryl halides, which are key intermediates in producing various pharmaceuticals.
Biochemical Pathways
Pharmacokinetics
Like other halogenated aromatic compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body .
Result of Action
Action Environment
The action, efficacy, and stability of 2,4-Dibromo-1-fluorobenzene can be influenced by various environmental factors. These include temperature, pH, presence of other chemicals, and specific conditions within the biological system . For instance, it’s known that the degradation rate of certain halogenated compounds can increase with temperature .
properties
IUPAC Name |
2,4-dibromo-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDDTWHDFVYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162447 | |
Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-fluorobenzene | |
CAS RN |
1435-53-6 | |
Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1435-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromo-1-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9HP36PKV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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